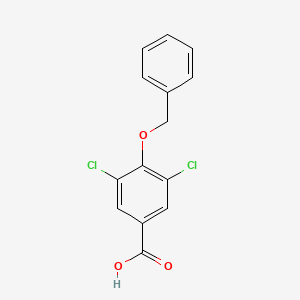

3,5-Dichloro-4-phenylmethoxybenzoic acid

Descripción general

Descripción

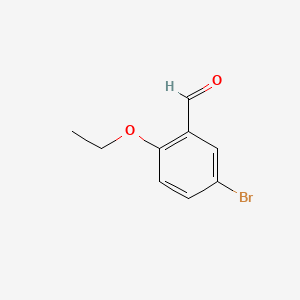

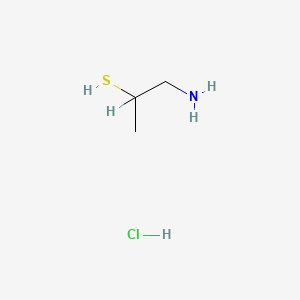

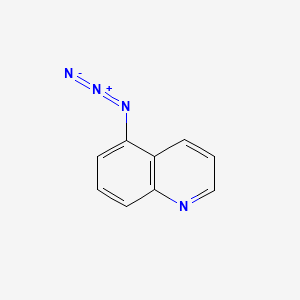

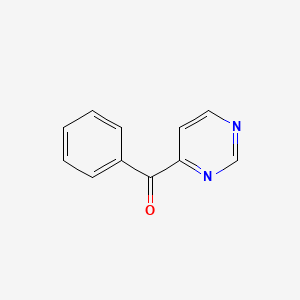

3,5-Dichloro-4-phenylmethoxybenzoic acid is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 . It is widely studied due to its unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 3,5-Dichloro-4-phenylmethoxybenzoic acid involves the use of potassium hydroxide in ethanol under an inert atmosphere. The reaction mixture is refluxed for 48 hours. After the reaction is completed, ethanol is evaporated under reduced pressure, and the obtained residue is resuspended in distilled water .

Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-phenylmethoxybenzoic acid is 1S/C14H10Cl2O3/c15-11-6-10 (14 (17)18)7-12 (16)13 (11)19-8-9-4-2-1-3-5-9/h1-7H,8H2, (H,17,18) .

Aplicaciones Científicas De Investigación

- Scientific Field : Material Science, specifically in the synthesis of polymers .

- Application Summary : MOCA is used extensively in the preparation of various polymer products including resin, rubber, plastic, paint, film, etc . It plays a vital role in preparing high-quality polyurethane and epoxy resin .

- Methods of Application : The condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde (HCHO) has provided a convenient route to prepare MDA, MDT, and MOCA . This condensation reaction normally requires acid catalysis .

- Results or Outcomes : The catalytic activities of zeolites HY, Hβ, and HZSM-5 in the heterogeneous synthesis of MOCA from o-chloroaniline and formaldehyde were pre-screened in an autoclave, and HY demonstrated better performance than others .

Safety And Hazards

The safety information for 3,5-Dichloro-4-phenylmethoxybenzoic acid indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMPTOVLRQSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309513 | |

| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-phenylmethoxybenzoic acid | |

CAS RN |

41490-13-5 | |

| Record name | NSC212202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-3,5-dichlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)